molecular formula C13H21N3O2 B2538939 Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate CAS No. 173273-33-1

Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate

Cat. No.: B2538939
CAS No.: 173273-33-1
M. Wt: 251.33
InChI Key: URPLPKQUUSBDLF-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate is a chemical building block of interest in medicinal and organic chemistry. This compound features a 6-aminopyridin-2-yl scaffold, a common pharmacophore found in biologically active molecules , linked to a tert-butyloxycarbonyl (Boc)-protected amine via a propyl chain. The Boc protecting group is a standard feature in multi-step synthesis, as it allows for selective deprotection under mild acidic conditions to generate the primary amine. The presence of both a protected amine and the aminopyridine structure makes this reagent a versatile intermediate for constructing more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other small-molecule therapeutics. The propyl linker offers conformational flexibility, which can be crucial for optimizing the binding affinity and selectivity of candidate drugs. Researchers utilize this compound in cross-coupling reactions, amide bond formation, and other transformations to explore new chemical space in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-7-10-6-4-8-11(14)16-10/h4,6,8H,5,7,9H2,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLPKQUUSBDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl carbamates with propyl-linked substituents exhibit diverse physicochemical and functional properties depending on the substituent’s electronic and steric effects. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituent Application Reference
Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate C₁₃H₂₀N₃O₂ 262.32 g/mol 6-aminopyridin-2-yl Intermediate for OGG1 inhibitors; high-yield synthesis
Tert-butyl (3-methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ 242.32 g/mol Methacrylamide Polymer chemistry; potential crosslinking agent
Tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate C₂₁H₂₃ClN₂O₄ 402.87 g/mol Chloro-dioxonaphthyl Anticancer or photodynamic therapy candidates
Tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 260.35 g/mol 3-fluoropiperidinyl Pharmaceutical intermediate (e.g., kinase inhibitors)
(R)-tert-Butyl (3-(pyrrolidin-2-yl)propyl)carbamate C₁₃H₂₅N₂O₂ 241.35 g/mol (R)-pyrrolidin-2-yl Chiral building block for CNS-targeted drugs

Key Comparative Insights

  • Reactivity and Stability: The 6-aminopyridinyl group in the target compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to hydrophobic substituents like methacrylamide or chloro-dioxonaphthyl . This property is critical for interactions in biological systems, as seen in OGG1 inhibitor synthesis . Fluorinated derivatives (e.g., 3-fluoropiperidinyl in ) exhibit improved metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation.
  • Synthetic Utility: The Boc-protected aminopyridine derivative is favored in multi-step syntheses due to its compatibility with both acidic (e.g., TFA deprotection) and basic conditions, whereas methacrylamide-containing analogs risk undesired polymerization . Pyrrolidinyl and piperidinyl derivatives (e.g., ) introduce stereochemical complexity, enabling enantioselective drug design.
  • Spectroscopic and Analytical Data :

    • LCMS and NMR data differentiate substituent effects. For instance, the target compound’s [M+H]+ 232 contrasts with the higher mass ([M+H]+ 470) of its benzimidazolone product, reflecting structural elongation. Chloro-dioxonaphthyl derivatives show distinct UV-Vis absorption due to extended conjugation .

Biological Activity

Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

This compound is synthesized through the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. This reaction typically occurs in solvents like dichloromethane or tetrahydrofuran, utilizing a base such as triethylamine to facilitate the formation of the carbamate linkage. The compound's structure includes a tert-butyl group, a carbamate moiety, and an aminopyridine substituent, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyridine moiety is particularly important as it can bind to active sites on target proteins, modulating their activity.

  • Enzyme Inhibition: The compound has been studied for its role as an enzyme inhibitor, particularly in relation to cancer therapies where it may inhibit pathways involved in tumor growth.
  • Receptor Modulation: It may also function as a receptor ligand, affecting various signaling pathways that are critical in cellular processes.

Research Findings:

Recent studies have highlighted the compound's potential as a pharmacological agent:

  • FLT3 Inhibition: In vitro studies have shown that derivatives of this compound exhibit FLT3 inhibition, which is vital in treating acute myeloid leukemia (AML). Compounds similar to this compound demonstrated pIC50 values ranging from 7.6 to 8.0, indicating significant potency against FLT3 .
  • Antitumor Activity: The compound has been evaluated for its antitumor effects in various cancer models, showing promise in inhibiting cell proliferation and inducing apoptosis .

Case Studies:

  • Acute Myeloid Leukemia (AML): A study focusing on FLT3 inhibitors revealed that compounds with structural similarities to this compound were effective in reducing cell viability in AML cell lines.
  • Receptor Interactions: Research indicated that this compound could modulate PD-1/PD-L1 interactions, which are crucial for immune checkpoint inhibition in cancer therapy .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound NameStructureBiological ActivitypIC50
Tert-butyl N-[3-(4-aminophenyl)propyl]carbamateSimilar structureModerate FLT3 inhibition7.5
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamateDifferent substituentLow FLT3 inhibition6.0
Tert-butyl N-[3-(6-aminoquinolin-4-yl)propyl]carbamateRelated structureHigh cytotoxicity against cancer cells8.0

The presence of the aminopyridine moiety distinguishes this compound from other carbamates, contributing to its unique biological properties and higher potency against specific targets.

5.

This compound represents a promising candidate for further research in drug development due to its significant biological activity and potential therapeutic applications. Its ability to inhibit key enzymes and modulate receptor interactions positions it as a valuable compound in the fight against cancers such as AML and other diseases involving dysregulated signaling pathways.

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